4-(2-methylpropyl)-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
4-(2-methylpropyl)-3-(oxan-4-yl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)7-14-10(12-13-11(14)15)9-3-5-16-6-4-9/h8-9H,3-7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTFKTNVTIBNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=O)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropyl)-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring and the introduction of the oxane and methylpropyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropyl)-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(2-methylpropyl)-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(2-methylpropyl)-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Triazolone derivatives are often modified at positions 3 and 4 to tune their physicochemical and biological properties. Key comparisons include:
- Acidity (pKa): The target compound’s pKa is influenced by the oxan-4-yl group, which may slightly increase acidity compared to derivatives with non-heterocyclic substituents. For example, 3-alkyl/aryl derivatives exhibit pKa values ranging from 8.2–9.5 in acetonitrile, while Schiff base derivatives (e.g., 3-arylidenamino) show lower pKa (7.4–8.1) due to resonance stabilization .
- Solubility: The oxan-4-yl group likely improves aqueous solubility compared to purely aromatic substituents (e.g., 3-(p-chlorobenzyl) derivatives), which exhibit low solubility in polar solvents .
Q & A
Q. What are the optimal synthetic routes for 4-(2-methylpropyl)-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with carbonyl compounds. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Reactions often require reflux (e.g., 80–100°C) to ensure completion .
- Catalysts : Acidic or basic catalysts (e.g., KOH) may accelerate ring closure in triazolone formation .
Post-synthesis, purity is verified via HPLC (≥98% purity) and NMR (1H/13C) to confirm structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming regiochemistry and substituent positions. For example, the oxane ring protons appear as distinct multiplet signals between δ 3.5–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <2 ppm error .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How do solvent polarity and substituent effects influence the pKa of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?
- Methodological Answer : Potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, DMF) reveal pKa variations due to solvation effects. For example:
- In tert-butyl alcohol , the pKa of a triazolone derivative was 9.2, while in DMF , it dropped to 7.8 due to increased stabilization of deprotonated species .
- Substituents like electron-withdrawing groups (e.g., nitro) lower pKa by stabilizing negative charge .
Q. What strategies resolve contradictions in reported biological activities of structurally similar triazolones?
- Methodological Answer : Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity) across labs .
- Structural nuances : Minor substitutions (e.g., 4-methylpropyl vs. benzyl) drastically alter bioactivity. Use SAR studies to map functional group contributions .
- Data normalization : Express activity relative to control compounds (e.g., fluconazole for antifungal assays) to enable cross-study comparisons .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites. For example, the triazolone ring’s carbonyl group is electrophilic (Mulliken charge: +0.32) .
- Molecular docking : Predict binding affinities to biological targets (e.g., cytochrome P450) using AutoDock Vina .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?
- Methodological Answer :
- Kinetic assays : Use continuous spectrophotometric methods (e.g., NADH oxidation at 340 nm) for dehydrogenases .
- IC50 determination : Pre-incubate enzyme (e.g., α-glucosidase) with varying compound concentrations (0.1–100 µM) and measure residual activity .
- Control experiments : Include known inhibitors (e.g., acarbose) to validate assay sensitivity .
Q. How to design a stability study under physiological conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hrs. Monitor degradation via LC-MS .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C indicates high thermal stability) .
Data Analysis and Interpretation
Q. How to interpret conflicting NMR spectra of triazolone derivatives?
- Methodological Answer :
- Dynamic effects : Rotameric equilibria (e.g., hindered rotation of the 2-methylpropyl group) cause signal splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals .
- Solvent artifacts : Deuterochloroform vs. DMSO-d6 may shift proton signals by 0.1–0.3 ppm. Always report solvent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
